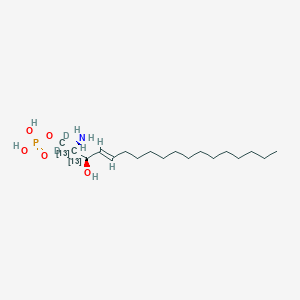
D-erythro-Sphingosine-1-Phosphate-13C2,D2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-erythro-Sphingosine-1-Phosphate-13C2,D2: is a labeled putative lipid second messenger. It has been found to inhibit cellular mobility of melanoma cells at very low concentrations with no toxic effects, making it a potential agent for the prevention of tumor cell metastasis and inflammatory processes .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of D-erythro-Sphingosine-1-Phosphate-13C2,D2 involves the incorporation of stable isotopes (^13C and D) into the sphingosine backbone. The process typically includes the following steps:
Synthesis of labeled sphingosine:
Phosphorylation: The labeled sphingosine is then phosphorylated to produce this compound.
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimization for scale and efficiency.
化学反応の分析
Types of Reactions: D-erythro-Sphingosine-1-Phosphate-13C2,D2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction may produce alcohols .
科学的研究の応用
D-erythro-Sphingosine-1-Phosphate-13C2,D2 has a wide range of scientific research applications, including:
Chemistry: Used as a labeled compound in various chemical studies to track and analyze metabolic pathways.
Biology: Investigated for its role in cellular signaling and its potential to inhibit cellular mobility, making it a candidate for cancer research.
Medicine: Explored for its potential therapeutic applications in preventing tumor cell metastasis and inflammatory processes.
Industry: Utilized in the development of new drugs and therapeutic agents
作用機序
The mechanism by which D-erythro-Sphingosine-1-Phosphate-13C2,D2 exerts its effects involves its role as a lipid second messenger. It interacts with specific molecular targets and pathways, including:
Cellular Signaling Pathways: It modulates various signaling pathways that regulate cell growth, differentiation, and migration.
Molecular Targets: It targets specific receptors and enzymes involved in lipid metabolism and cellular signaling
類似化合物との比較
D-erythro-Sphingosine-1-Phosphate: A non-labeled analog with similar biological activities.
D-erythro-Dihydrosphingosine-1-Phosphate: A saturated analog with similar inhibitory effects on cellular mobility.
Uniqueness: D-erythro-Sphingosine-1-Phosphate-13C2,D2 is unique due to its stable isotope labeling, which allows for precise tracking and analysis in metabolic studies. This labeling provides a distinct advantage in research applications, enabling more accurate and detailed investigations .
特性
分子式 |
C18H38NO5P |
|---|---|
分子量 |
383.47 g/mol |
IUPAC名 |
[(E,2R,3R)-2-amino-1,1-dideuterio-3-hydroxy(1,2-13C2)octadec-4-enyl] dihydrogen phosphate |
InChI |
InChI=1S/C18H38NO5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(20)17(19)16-24-25(21,22)23/h14-15,17-18,20H,2-13,16,19H2,1H3,(H2,21,22,23)/b15-14+/t17-,18-/m1/s1/i16+1D2,17+1 |
InChIキー |
DUYSYHSSBDVJSM-DOWGOISZSA-N |
異性体SMILES |
[2H][13C]([2H])([13C@H]([C@@H](/C=C/CCCCCCCCCCCCC)O)N)OP(=O)(O)O |
正規SMILES |
CCCCCCCCCCCCCC=CC(C(COP(=O)(O)O)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[3-(Trifluoromethyl)benzyl]carbamodithioic Acid](/img/structure/B13722706.png)
![4-{2-[(Biphenyl-2-yloxy)acetyl]hydrazinyl}-4-oxobutanoic acid](/img/structure/B13722717.png)
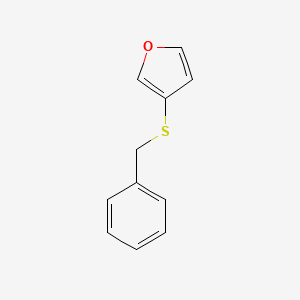
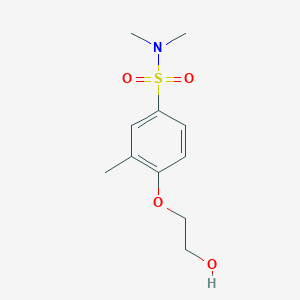
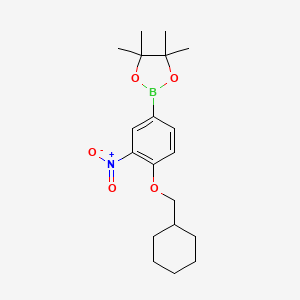
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-[2-(2-azidoethoxy)ethyl]carbamate](/img/structure/B13722731.png)

![(NZ)-N-[[3,5-dimethyl-1-(3-methylphenyl)pyrazol-4-yl]methylidene]hydroxylamine](/img/structure/B13722753.png)
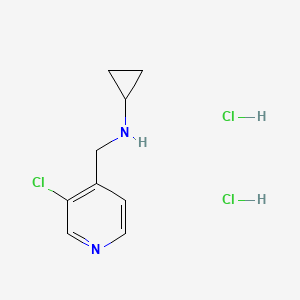
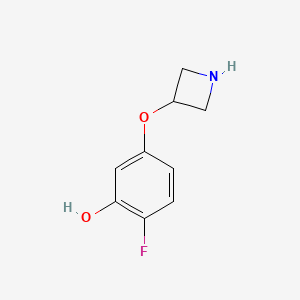
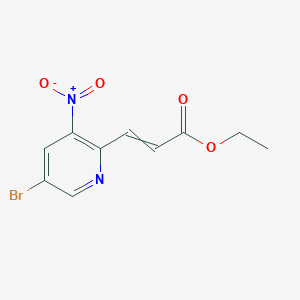

![{[1-(2,2-Difluoroethyl)-1H-indol-4-yl]methyl}(propyl)amine](/img/structure/B13722789.png)
![3-methyl-4-[2-methyl-4-(4-phenyl-N-[4-(4-propan-2-ylphenyl)phenyl]anilino)phenyl]-N-(4-phenylphenyl)-N-[4-(4-propan-2-ylphenyl)phenyl]aniline](/img/structure/B13722791.png)
